molecular formula C16H26N2O2 B5242342 4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol

4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol

Cat. No.: B5242342
M. Wt: 278.39 g/mol
InChI Key: AVRVBCOFSZRXIV-UHFFFAOYSA-N
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Description

4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol is a chemical compound with the molecular formula C16H26N2O2 It is known for its unique structure, which includes a phenol group, a butyl chain, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromobutylamine, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Morpholin-4-ylethylamino)butyl]aniline
  • 4-[3-(2-Morpholin-4-ylethylamino)butyl]benzene

Uniqueness

4-[3-(2-Morpholin-4-ylethylamino)butyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenol group provides reactivity towards oxidation and substitution reactions, while the morpholine ring enhances its solubility and interaction with biological targets.

Properties

IUPAC Name

4-[3-(2-morpholin-4-ylethylamino)butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-14(2-3-15-4-6-16(19)7-5-15)17-8-9-18-10-12-20-13-11-18/h4-7,14,17,19H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRVBCOFSZRXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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